molecular formula C18H16BrN3O3S2 B2933721 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313403-56-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2933721
CAS No.: 313403-56-4
M. Wt: 466.37
InChI Key: UTDAZDOJAMLROL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups, along with a dimethylsulfamoylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the thiazolyl core This can be achieved through the cyclization of appropriate precursors, such as 4-bromophenylamine and thiosemicarbazide, under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.

  • Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like tin chloride or iron powder.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazolyl sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a candidate for further research in drug development.

Medicine: The compound's biological activity suggests potential applications in the treatment of infections and certain types of cancer. Its mechanism of action may involve the disruption of cellular processes in pathogens and cancer cells.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new products.

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves the interaction with specific molecular targets. The thiazolyl group may bind to enzymes or receptors, disrupting their normal function. The dimethylsulfamoyl group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide

Uniqueness: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-22(2)27(24,25)15-9-5-13(6-10-15)17(23)21-18-20-16(11-26-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAZDOJAMLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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